3-(1-Naphthyl)pyrrolidine
Overview
Description
3-(1-Naphthyl)pyrrolidine is a compound with the molecular formula C14H15N . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
Pyrrolidine derivatives, including 3-(1-Naphthyl)pyrrolidine, can be synthesized using different strategies . One approach involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of 3-(1-Naphthyl)pyrrolidine consists of a pyrrolidine ring attached to a naphthyl group . The pyrrolidine ring is a five-membered ring with one nitrogen atom .Chemical Reactions Analysis
Pyrrolidine and its derivatives, including 3-(1-Naphthyl)pyrrolidine, are known for their versatility in chemical reactions . The pyrrolidine ring can be functionalized or modified to create a variety of biologically active compounds .Physical And Chemical Properties Analysis
Pyrrolidine, the core structure of 3-(1-Naphthyl)pyrrolidine, is a colorless liquid with a characteristic odor of ammonia . It has a density of 0.866 g/mL at room temperature, a melting point of -63°C, and a boiling point of about 87°C .Scientific Research Applications
Synthesis and Characterization
3-(1-Naphthyl)pyrrolidine derivatives have been explored in various synthetic and characterization studies. For instance, an expedient approach for synthesizing naphthyl dispiro pyrrolidine/pyrrolizidine through 1,3-dipolar cycloaddition reactions has been reported. This method allows the generation of naphthyl dispiro heterocycles in good yields, showcasing the compound's utility in organic synthesis (Saravanan, Pushparaj, & Raghunathan, 2013). Additionally, complete NMR assignment of derivatives of this compound has been performed to aid in understanding its catalyzing mechanism and providing reference for similar chemicals (Cui Yan-fang, 2008).
Chemical Properties and Reactions
Research has also delved into the chemical properties and reactions involving 3-(1-Naphthyl)pyrrolidine derivatives. Acid-catalyzed ring opening in specific derivatives has been studied, leading to the formation of novel substituted compounds such as dibenzoxanthenes and calixarenes, indicating the compound's reactivity and potential for creating diverse chemical structures (Gazizov et al., 2015).
Molecular Structure Studies
The molecular structure of 3-(1-Naphthyl)pyrrolidine derivatives has been a subject of investigation, providing insights into their conformation and intramolecular interactions. Studies using single crystal X-ray diffraction have elucidated the stereochemistry and molecular conformations, contributing to a deeper understanding of the compound's structural characteristics (Vijayakumar et al., 2014).
Electrochromic and Fluorescent Applications
Derivatives of 3-(1-Naphthyl)pyrrolidine have found applications in the development of electrochromic and fluorescent materials. A novel polymer synthesized from a derivative exhibited stable electrochromic behavior and fluorescence, demonstrating the compound's potential in creating materials with specific optical properties (Cihaner & Algi, 2008).
Safety And Hazards
Future Directions
Pyrrolidine and its derivatives, including 3-(1-Naphthyl)pyrrolidine, have shown promise in drug discovery due to their versatile scaffold and biological activities . Future research may focus on exploring the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
properties
IUPAC Name |
3-naphthalen-1-ylpyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-2-6-13-11(4-1)5-3-7-14(13)12-8-9-15-10-12/h1-7,12,15H,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMCVZGLGDBGJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Naphthyl)pyrrolidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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